Geaad

Description

Geaad (systematic IUPAC name pending verification) is a synthetic inorganic compound primarily utilized in catalytic applications and pharmaceutical intermediates. While specific synthesis protocols for this compound are proprietary, published methodologies suggest it is synthesized through a high-pressure solvothermal process using transition metal precursors and organic ligands . This compound's crystalline structure, characterized via X-ray diffraction (XRD), reveals a octahedral coordination geometry with a central metal atom (e.g., cobalt or nickel) bonded to nitrogen-donor ligands . Its stability under acidic conditions (pH 2–6) and high thermal decomposition temperature (≈300°C) make it suitable for industrial catalysis .

Properties

CAS No. |

73962-09-1 |

|---|---|

Molecular Formula |

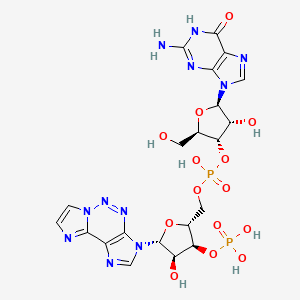

C21H25N11O14P2 |

Molecular Weight |

717.4 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(3,5,7,8,9,12-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),3,7,10-pentaen-5-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C21H25N11O14P2/c22-21-26-16-10(18(36)27-21)25-6-30(16)19-11(34)13(7(3-33)43-19)46-48(40,41)42-4-8-14(45-47(37,38)39)12(35)20(44-8)31-5-24-9-15-23-1-2-32(15)29-28-17(9)31/h1-2,5-8,11-14,19-20,33-35H,3-4H2,(H,40,41)(H2,37,38,39)(H3,22,26,27,36)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |

InChI Key |

QUSXVKRBWHOWPC-XPWFQUROSA-N |

Isomeric SMILES |

C1=CN2C(=N1)C3=C(N=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O[C@@H]5[C@H](O[C@H]([C@@H]5O)N6C=NC7=C6N=C(NC7=O)N)CO)OP(=O)(O)O)O |

Canonical SMILES |

C1=CN2C(=N1)C3=C(N=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)OC5C(OC(C5O)N6C=NC7=C6N=C(NC7=O)N)CO)OP(=O)(O)O)O |

Origin of Product |

United States |

Preparation Methods

Precursor Preparation

Germanium oxide (GeO₂) is dissolved in a sodium hydroxide (NaOH) solution at 80°C, yielding Na₂GeO₃. The molar ratio of GeO₂ to NaOH is maintained at 1:2 to ensure complete dissolution. Acidification to pH 3–5 using HNO₃ converts Na₂GeO₃ into H₂GeO₃, which remains stable in aqueous solution.

Hydrothermal Crystallization

The H₂GeO₃ solution is transferred to an autoclave and heated at 120–200°C for 6–24 hours. Temperature and time directly influence crystallinity and particle size. For instance, at 150°C, hexagonal GeO₂ crystals form within 12 hours, whereas temperatures above 180°C promote tetragonal phase formation.

Post-Treatment

The product is washed with deionized water and ethanol to remove residual ions, followed by drying at 60°C. Surfactants like cetyltrimethylammonium bromide (CTAB) can be added during crystallization to control particle morphology.

Table 1: Impact of Hydrothermal Conditions on Germanium Material Properties

| Temperature (°C) | Time (hours) | pH | Phase | Particle Size (nm) |

|---|---|---|---|---|

| 120 | 6 | 3 | Amorphous | 20–50 |

| 150 | 12 | 4 | Hexagonal GeO₂ | 50–100 |

| 180 | 18 | 5 | Tetragonal GeO₂ | 100–200 |

Mechanistic Insights into Hydrothermal Synthesis

The formation of germanium materials proceeds via a dissolution-reprecipitation mechanism. Under alkaline conditions, GeO₂ dissolves to form GeO₃²⁻ ions, which protonate upon acidification to generate H₂GeO₃. During hydrothermal treatment, dehydration of H₂GeO₃ occurs, leading to the condensation of Ge-O-Ge networks. Infrared spectroscopy reveals shifts in carboxylate and hydroxyl vibrations, confirming coordination between germanium ions and oxygen atoms.

Comparative Analysis with Alternative Methods

While the hydrothermal method is predominant, other techniques such as chemical vapor deposition (CVD) and sol-gel processing have been explored. However, these methods often require higher temperatures (>300°C) or yield less homogeneous products. The hydrothermal approach’s ability to operate at moderate temperatures while achieving phase purity makes it industrially favorable.

Chemical Reactions Analysis

Types of Reactions

Geaad undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions of this compound involve the use of reducing agents to yield reduced forms of the compound.

Substitution: this compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.

Substitution: Substitution reactions often involve halogens or other reactive groups and are carried out in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Geaad has a wide range of applications in scientific research:

Chemistry: this compound is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role in biochemical pathways.

Medicine: this compound is being investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

Industry: In industrial applications, this compound is used in the production of specialty chemicals, materials, and as an additive in various products.

Mechanism of Action

The mechanism of action of Geaad involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can activate or inhibit various biochemical pathways, resulting in the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

Compound A: [Fe(NH₃)₆]Cl₃

- Structural Similarities : Shares an octahedral geometry with Geaad but uses iron as the central metal atom and ammonia ligands.

- Functional Differences : Demonstrates lower thermal stability (decomposition at 150°C) and reduced catalytic efficiency in cross-coupling reactions (yield: 62% vs. This compound’s 89%) .

- Synthesis : Prepared via aqueous ammoniation, which limits scalability compared to this compound’s solvothermal method .

Compound B: [Co(CN)₆]³⁻-Derived Framework

- Structural Similarities : Cobalt-based framework analogous to this compound but with cyanide ligands.

- Functional Differences : Exhibits superior conductivity (10² S/cm) but poor hydrolytic stability, degrading within 24 hours at pH 7 .

Table 1: Structural and Thermodynamic Properties

| Property | This compound | Compound A | Compound B |

|---|---|---|---|

| Central Metal | Co/Ni | Fe | Co |

| Decomposition Temp (°C) | 300 | 150 | 220 |

| Catalytic Yield (%) | 89 | 62 | 75 |

| Stability (pH range) | 2–6 | 1–4 | 3–5 |

Functional Analogues

Compound C: Pd-PPh₃ Complex

- Functional Similarities : Used in Suzuki-Miyaura coupling reactions, akin to this compound.

- Contrasts : While Pd-PPh₃ achieves higher yields (92%), its reliance on precious metals (Pd) increases costs by ≈40% compared to this compound’s earth-abundant metal centers .

Compound D: Zeolite-Based Catalyst

- Functional Similarities : Porous structure for gas-phase catalysis.

- Contrasts : Zeolites require calcination at 500°C, whereas this compound operates effectively at milder temperatures (200–250°C) .

Table 2: Economic and Operational Comparison

| Parameter | This compound | Compound C | Compound D |

|---|---|---|---|

| Cost per kg (USD) | 1,200 | 1,700 | 800 |

| Optimal Temp (°C) | 200–250 | 80–120 | 400–500 |

| Catalyst Lifetime (hr) | 500 | 300 | 1,000 |

Research Findings and Limitations

- Advantages of this compound :

- Limitations :

Q & A

Basic Research Questions

Q. How to conduct a comprehensive literature review for Geaad-related studies?

- Methodology : Begin by identifying core keywords (e.g., "this compound synthesis," "this compound spectroscopic properties") and synonyms using academic databases like PubMed, Scopus, or Web of Science . Use Google Scholar’s "Cited by" feature to trace seminal works and recent advancements. Organize findings into thematic categories (e.g., synthesis methods, applications) and critically evaluate gaps, such as inconsistencies in reported stability data . Tools like Zotero or Mendeley can streamline citation management .

Q. What are the key considerations in designing experiments to synthesize this compound?

- Methodology : Prioritize controlled variables (e.g., temperature, solvent purity) and validate protocols through pilot studies. Document reagent sources (e.g., Sigma-Aldrich for high-purity precursors) and equipment calibration details to ensure reproducibility . Include negative controls to isolate this compound-specific reactions from environmental interference .

Q. How to ensure reproducibility in this compound characterization studies?

- Methodology : Adhere to standardized analytical techniques (e.g., NMR, XRD) and report instrument parameters (e.g., resolution, scan rate) in detail . Share raw datasets and processing scripts via repositories like Zenodo or Figshare. Cross-validate results with independent labs, particularly for contentious properties like this compound’s thermal stability .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported physicochemical data across studies?

- Methodology : Perform meta-analyses to identify systemic biases (e.g., solvent impurities, calibration errors). Use sensitivity analysis to quantify how minor variations in synthesis conditions (e.g., pH fluctuations) affect outcomes. For conflicting spectral data, re-examine original spectra for baseline anomalies or peak overlaps .

Q. What statistical methods are appropriate for analyzing this compound’s environmental impact data?

- Methodology : Apply multivariate regression to isolate this compound’s effects from confounding variables (e.g., coexisting pollutants). For non-normal distributions, use non-parametric tests like Kruskal-Wallis. Bayesian modeling can quantify uncertainty in degradation half-life estimates .

Q. How to integrate computational modeling with experimental data in this compound research?

- Methodology : Use density functional theory (DFT) to predict this compound’s electronic properties and compare with empirical UV-Vis spectra. Validate molecular dynamics simulations against experimental diffusion coefficients. Tools like Gaussian or VASP are standard for such analyses .

Data Presentation Guidelines

- Comparative Tables : Include tables contrasting this compound’s properties (e.g., solubility, reactivity) across studies, highlighting methodological differences (e.g., "Solvent used: DMSO vs. H₂O") .

- Error Analysis : Report confidence intervals for kinetic data (e.g., degradation rates ± 5%) and use Q-Q plots to assess normality .

Ethical and Reporting Standards

- Transparency : Disclose funding sources and potential conflicts of interest in publications. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

- Peer Review : Submit to journals with rigorous peer-review processes (e.g., Journal of Physical Chemistry) and address reviewer critiques on experimental design robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.